molecular formula C12H14BrNO2 B13320771 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B13320771
M. Wt: 284.15 g/mol
InChI Key: SUXMIIRWISVRRJ-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H14BrNO2 It is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid typically involves the reaction of 3-bromobenzyl bromide with pyrrolidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Industrial production also emphasizes stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Bromophenyl)methyl]pyrrolidine: Lacks the carboxylic acid group but shares the bromophenyl and pyrrolidine moieties.

    3-[(3-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

    3-[(3-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid: Contains a methyl group instead of bromine.

Uniqueness

3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)7-12(11(15)16)4-5-14-8-12/h1-3,6,14H,4-5,7-8H2,(H,15,16)

InChI Key

SUXMIIRWISVRRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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